

Chemical structure and molecular weight of 2-(p-Chlorophenyl)-2-hydroxyacetamide

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Compound of Interest

Compound Name: 2-(p-Chlorophenyl)-2-hydroxyacetamide

CAS No.: 18584-27-5

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An In-depth Technical Guide to **2-(p-Chlorophenyl)-2-hydroxyacetamide**

Introduction

2-(p-Chlorophenyl)-2-hydroxyacetamide, also known as 4-chloromandelamide, is an α -hydroxy amide derivative of significant interest in organic synthesis and medicinal chemistry. As a functionalized small molecule, it serves as a valuable building block for more complex chemical entities. Its structure, featuring a chiral center, a reactive hydroxyl group, an amide moiety, and a halogenated aromatic ring, offers multiple points for synthetic modification. This guide provides a comprehensive overview of its chemical structure, a robust protocol for its synthesis, and a detailed analysis of its characterization through modern spectroscopic techniques. While this compound is a logical synthetic target, it is not widely characterized in commercial or academic literature. Therefore, this document leverages established chemical principles and data from analogous structures to provide a predictive yet scientifically grounded technical profile for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular structure of **2-(p-Chlorophenyl)-2-hydroxyacetamide** consists of a central acetamide backbone where the α -carbon is substituted with both a hydroxyl group and a 4-chlorophenyl (para-chlorophenyl) group. The presence of the α -hydroxyl and α -aryl groups makes it a derivative of mandelamide.

Molecular Structure

The structure contains a stereocenter at the α -carbon, meaning it can exist as a racemic mixture of (R)- and (S)-enantiomers or as a single enantiomer if synthesized through an asymmetric route.

Caption: 2D Chemical Structure of **2-(p-Chlorophenyl)-2-hydroxyacetamide**.

Physicochemical Data Summary

The following table summarizes key computed and expected properties for the molecule. Experimental data for this specific compound is not widely available; therefore, values are primarily based on chemical database predictions.

Property	Value	Source
IUPAC Name	2-(4-chlorophenyl)-2-hydroxyacetamide	PubChem[1]
Synonyms	4-Chloromandelamide, p-Chloromandelamide	N/A
Molecular Formula	C ₈ H ₈ ClNO ₂	PubChem[1]
Molecular Weight	185.61 g/mol	PubChem[2]
Monoisotopic Mass	185.02435 Da	PubChem[1][3]
CAS Number	Not assigned / Not found	N/A
Appearance	Expected to be a white to off-white solid	Analogues[4]
Melting Point	Not available in literature	N/A
Solubility	Expected to be soluble in methanol, ethanol, DMSO; sparingly soluble in water	General Amide Properties

Synthesis and Mechanistic Rationale

A robust and efficient synthesis of **2-(p-Chlorophenyl)-2-hydroxyacetamide** can be achieved via a two-step process starting from 4-chlorobenzaldehyde. This route involves the formation of an α -hydroxynitrile (cyanohydrin) intermediate, followed by a controlled partial hydrolysis to the primary amide.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of **2-(p-Chlorophenyl)-2-hydroxyacetamide**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-chlorophenyl)-2-hydroxyacetonitrile (4-Chloromandelonitrile)

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 14.0 g (0.1 mol) of 4-chlorobenzaldehyde in 100 mL of a suitable organic solvent like diethyl ether.
- **Cyanide Addition:** Separately, prepare a solution of 5.4 g (0.11 mol) of sodium cyanide in 30 mL of water. Add this aqueous solution dropwise to the stirred aldehyde solution over 30 minutes, ensuring the temperature is maintained between 0-10°C.
- **Acidification:** After the addition is complete, slowly add 6.6 g (0.11 mol) of glacial acetic acid dropwise. The acetic acid generates HCN in situ in a controlled manner, which is crucial for safety and reaction efficiency.
- **Reaction:** Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloromandelonitrile, which can often be used in the next step without further purification.
- **Expertise & Causality:** The use of an ice bath and slow addition is critical to control the exothermic reaction. Acetic acid is used instead of a strong mineral acid to maintain a

buffered pH, which favors the reversible cyanohydrin formation equilibrium and controls the release of highly toxic HCN gas.

Step 2: Controlled Hydrolysis to **2-(p-Chlorophenyl)-2-hydroxyacetamide**

- **Reaction Setup:** Place the crude 4-chloromandelonitrile from Step 1 into a 250 mL flask. Cool the flask in an ice bath.
- **Acid Hydrolysis:** Slowly and carefully add 50 mL of concentrated hydrochloric acid with vigorous stirring.
- **Controlled Heating:** Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the solution in a water bath to 40-50°C for 1-2 hours.^{[5][6]} The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, carefully pour the reaction mixture over 200 g of crushed ice. The product will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from an ethanol/water mixture to yield pure **2-(p-Chlorophenyl)-2-hydroxyacetamide**.
- **Trustworthiness & Self-Validation:** The key to this step is temperature control. Overheating or prolonged reaction times will lead to the formation of the corresponding carboxylic acid as the primary byproduct.^{[7][8]} TLC monitoring is essential to validate the endpoint, stopping the reaction when the nitrile intermediate is consumed but before significant carboxylic acid appears.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the structure of **2-(p-Chlorophenyl)-2-hydroxyacetamide** relies on a combination of spectroscopic methods. Below is a predictive analysis of the expected spectral data.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for each type of proton.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.45	d ($J \approx 8.5$ Hz)	2H	Ar-H (ortho to Cl)	Aromatic protons deshielded by the electron-withdrawing chlorine atom.
~ 7.38	d ($J \approx 8.5$ Hz)	2H	Ar-H (meta to Cl)	Aromatic protons ortho to the C α substituent.
~ 7.30	s (broad)	1H	-CONH ₂	Amide protons are often broad due to quadrupole broadening and exchange.
~ 6.95	s (broad)	1H	-CONH ₂	Second amide proton, may be non-equivalent.
~ 6.00	d ($J \approx 4.0$ Hz)	1H	-OH	Hydroxyl proton, signal will disappear upon D ₂ O exchange.
~ 5.05	d ($J \approx 4.0$ Hz)	1H	C α -H	Methine proton coupled to the adjacent -OH proton.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon framework.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 174	C=O	Amide carbonyl carbon, typical chemical shift.
~ 140	Ar-C (ipso to C α)	Quaternary aromatic carbon attached to the α -carbon.
~ 132	Ar-C (ipso to Cl)	Quaternary aromatic carbon attached to chlorine.
~ 128.5	Ar-CH (meta to Cl)	Aromatic methine carbons.
~ 128.0	Ar-CH (ortho to Cl)	Aromatic methine carbons.
~ 73	C α -OH	α -carbon bearing the hydroxyl and phenyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum (KBr pellet) will show characteristic absorption bands for the key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3300 (broad)	O-H Stretch	Alcohol (-OH)
3350 & 3180 (two bands)	N-H Stretch	Primary Amide (-NH ₂)
~ 1660 (strong)	C=O Stretch (Amide I)	Amide
~ 1620 (medium)	N-H Bend (Amide II)	Amide
1490, 1400	C=C Stretch	Aromatic Ring
~ 1090	C-O Stretch	Alcohol
~ 1015	C-Cl Stretch	Aryl-Chloride

Mass Spectrometry (Electron Ionization, EI-MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

- Molecular Ion (M^+): A peak is expected at $m/z = 185$, with a characteristic $M+2$ isotope peak at $m/z = 187$ (approximately 1/3 the intensity) due to the presence of the ^{37}Cl isotope.
- Major Fragments:
 - $m/z = 169$: $[\text{M} - \text{NH}_2]^+$, loss of the amino radical.
 - $m/z = 141$: $[\text{C}_7\text{H}_4\text{OC}]^+$, the 4-chlorobenzoyl cation, resulting from cleavage of the $\text{C}\alpha\text{-C}(\text{O})$ bond. This is often a very stable and prominent fragment.
 - $m/z = 111/113$: $[\text{C}_6\text{H}_4\text{Cl}]^+$, the chlorophenyl cation, from loss of the side chain.

Applications and Future Outlook

Derivatives of **2-(p-Chlorophenyl)-2-hydroxyacetamide** are precursors to various biologically active molecules. For instance, related structures are key intermediates in the synthesis of certain agrochemical fungicides.[9] The chiral α -hydroxy amide motif is a well-known pharmacophore present in numerous therapeutic agents. The potential for this molecule and its derivatives in drug discovery, particularly in developing agents with antimicrobial or anticancer properties, warrants further investigation.[10][11]

Conclusion

This technical guide provides a detailed, predictive profile of **2-(p-Chlorophenyl)-2-hydroxyacetamide**. By leveraging fundamental principles of organic chemistry, a reliable synthetic pathway has been outlined, and a comprehensive set of expected spectroscopic data has been generated to aid in its identification and characterization. This information serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling them to confidently synthesize, purify, and utilize this versatile chemical intermediate.

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